molecular formula C19H15Cl2NO2 B12637507 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

Cat. No.: B12637507
M. Wt: 360.2 g/mol
InChI Key: IQZKBDLGUPNMAH-KEYYUXOJSA-N
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Description

4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a cyclopentaquinoline core and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentaquinoline core: This can be achieved through a series of cyclization reactions, often involving the use of chlorinated aromatic compounds and amines.

    Introduction of the benzoic acid moiety: This step usually involves the coupling of the cyclopentaquinoline intermediate with a benzoic acid derivative under conditions such as Friedel-Crafts acylation or Suzuki coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens (for electrophilic substitution) and organometallic reagents (for nucleophilic substitution).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups onto the benzoic acid moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-documented biological activities.

    Benzoic acid derivatives: Compounds like salicylic acid and ibuprofen share the benzoic acid moiety and are widely used in medicine.

Uniqueness

4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is unique due to its combination of a cyclopentaquinoline core and a benzoic acid moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

InChI

InChI=1S/C19H15Cl2NO2/c20-12-8-15-13-2-1-3-14(13)17(22-18(15)16(21)9-12)10-4-6-11(7-5-10)19(23)24/h1-2,4-9,13-14,17,22H,3H2,(H,23,24)/t13-,14+,17+/m1/s1

InChI Key

IQZKBDLGUPNMAH-KEYYUXOJSA-N

Isomeric SMILES

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3Cl)Cl)C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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